molecular formula C7H9ClN2O B13003852 (2-Chloro-4-methoxypyridin-3-yl)methanamine

(2-Chloro-4-methoxypyridin-3-yl)methanamine

Cat. No.: B13003852
M. Wt: 172.61 g/mol
InChI Key: QTQMQJSGPZZYJO-UHFFFAOYSA-N
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Description

(2-Chloro-4-methoxypyridin-3-yl)methanamine is an organic compound with the molecular formula C7H9ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-methoxypyridin-3-yl)methanamine typically involves the reaction of 2-chloro-4-methoxypyridine with methanamine. One common method involves the use of sodium methoxide in the presence of dioxane . Another approach starts from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-methoxypyridin-3-yl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Chloro-4-methoxypyridin-3-yl)methanamine involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-4-methoxypyridin-3-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

(2-chloro-4-methoxypyridin-3-yl)methanamine

InChI

InChI=1S/C7H9ClN2O/c1-11-6-2-3-10-7(8)5(6)4-9/h2-3H,4,9H2,1H3

InChI Key

QTQMQJSGPZZYJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)Cl)CN

Origin of Product

United States

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